molecular formula C₂₁H₂₁FN₄O₂ B1146950 4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one CAS No. 763111-49-5

4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one

Número de catálogo B1146950
Número CAS: 763111-49-5
Peso molecular: 380.42
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one” is a small molecule with the chemical formula C21H21FN4O2 . It belongs to the class of organic compounds known as phthalazinones, which are compounds containing a phthalazine bearing a ketone group .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,4-diazepane ring attached to a carbonyl group, which is further connected to a 4-fluorobenzyl group. This entire structure is then attached to a phthalazin-1(2H)-one .


Physical And Chemical Properties Analysis

The average molecular weight of this compound is 380.4154 Da . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not available in the current data.

Aplicaciones Científicas De Investigación

  • Cancer Therapy : A compound closely related to 4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one, namely 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one (KU-0059436, AZD2281), is a potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) and PARP-2. This compound shows promise in the treatment of BRCA1- and BRCA2-defective cancers (Menear et al., 2008).

  • Treatment of Protozoal Infections : Derivatives of this compound have shown significant inhibition against protozoal species like T. cruzi (Chagas disease), Leishmania major (cutaneous leishmaniasis), and Plasmodium falciparum (malaria), indicating potential as growth inhibitors for these pathogens (Devine et al., 2015).

  • Diabetic Complications : Another similar compound, ICI 128,436 (3-(4-bromo-2-fluorobenzyl)-4-oxo-3H-phthalazin-1-ylacetic acid), is an aldose reductase inhibitor. It has shown effectiveness in rodent models for neural and lenticular complications of diabetes, including prevention of cataracts and amelioration of motor nerve conduction velocity (Stribling et al., 1985).

  • Antibacterial and Antitubercular Properties : Synthesized analogs of this compound have demonstrated potential in inhibiting the growth of Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents (Naidu et al., 2016).

  • Benzodiazepine Receptor Ligands : Some derivatives of this compound have been studied for their potential to interact with benzodiazepine receptors, suggesting their possible application in neurological and psychiatric disorders (Tarzia et al., 1988).

Propiedades

IUPAC Name

4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-18-7-6-14(12-17(18)21(28)26-10-3-8-23-9-11-26)13-19-15-4-1-2-5-16(15)20(27)25-24-19/h1-2,4-7,12,23H,3,8-11,13H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEPGGJUGUMFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1,4-diazepan-1-ylcarbonyl)-4-fluorobenzyl]phthalazin-1(2H)-one

Synthesis routes and methods

Procedure details

The synthesis was carried out according to the method described in (a) above using 2-fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid (B) and tert-butyl 1-homopiperazinecarboxylate to yield 4-[3-([1,4]diazepane-1-carbonyl)benzyl]-2H-phthalazin-1-one (4) as a yellow crystalline solid (5.3 g, 68%); m/z [M+1]+ 381 (97% purity); δH 2.6-3.8 (10H, m), 4.4 (2H, s), 7.2-7.5 (3H, m), 7.7-8.0 (3H, m), 8.2-8.3 (1H, m), 12.6 (1H, s).
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.